2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane
Overview
Description
2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane is an organic compound that features a brominated aromatic ring and a dioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane typically involves the bromination of a methoxyphenyl precursor followed by cyclization to form the dioxane ring. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclization step may require acidic or basic conditions to facilitate the formation of the dioxane ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to optimize the reaction conditions and minimize by-products.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl-dioxane derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane.
Substitution: Formation of 2-(3-azido-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane or 2-(3-thio-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane.
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can modulate the activity of the target molecules. The dioxane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine
- 3-Bromo-4-methoxyphenethylamine
Comparison:
- 2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane is unique due to the presence of the dioxane ring, which imparts distinct chemical and physical properties compared to other brominated methoxyphenyl compounds.
- 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine features a nitro group and a pyridine ring, which can influence its reactivity and potential applications differently.
- 3-Bromo-4-methoxyphenethylamine lacks the dioxane ring and has an amine group, making it more suitable for different types of chemical reactions and biological activities.
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-13(2)7-16-12(17-8-13)9-4-5-11(15-3)10(14)6-9/h4-6,12H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYNTOQCCHAXGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC(=C(C=C2)OC)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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